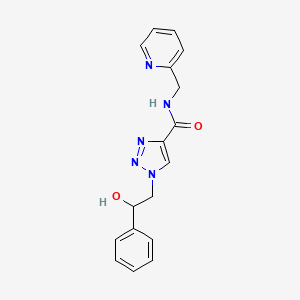
1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H17N5O2 with a molecular weight of approximately 321.35 g/mol. Its structure features a triazole ring linked to a pyridine moiety and a phenolic group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MOLT-4 | 5.6 | Induces apoptosis and DNA fragmentation |
| K-562 | 7.4 | Disruption of mitochondrial membrane potential |
| Jurkat T-cells | 3.9 | DNA damage without direct intercalation |
Studies indicate that this compound induces morphological changes characteristic of apoptosis, such as chromatin condensation and membrane blebbing. Additionally, it has been observed to reduce mitochondrial membrane potential and cause DNA damage without directly binding to DNA .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has indicated that derivatives containing the triazole ring can exhibit anti-inflammatory properties and protect neuronal cells from oxidative stress.
Table 2: Neuroprotective Activity
| Assay | Result | Mechanism of Action |
|---|---|---|
| ROS Generation Inhibition | IC50 = 12 µM | Scavenging reactive oxygen species |
| Aβ Aggregation Inhibition | Significant | Chelation of biometals (Cu²⁺) |
| NF-kB Pathway Inhibition | Yes | Blocking phosphorylation of P65 |
The compound's ability to inhibit reactive oxygen species (ROS) generation and aggregation of amyloid-beta (Aβ) suggests its potential in treating neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activities of This compound are multifaceted:
- Apoptotic Pathways : The induction of apoptosis in cancer cells is mediated through mitochondrial pathways, leading to cytochrome c release and activation of caspases.
- Anti-inflammatory Mechanisms : The inhibition of NF-kB signaling plays a crucial role in reducing inflammation associated with neurodegeneration.
- Metal Chelation : The ability to chelate transition metals may contribute to its neuroprotective effects by reducing metal-induced oxidative stress.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Leukemia Models : In vitro studies on leukemia cell lines (MOLT-4 and K-562) demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Neurodegenerative Models : In scopolamine-induced models for Alzheimer's disease, administration of this compound improved cognitive functions significantly compared to control groups .
Properties
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(13-6-2-1-3-7-13)12-22-11-15(20-21-22)17(24)19-10-14-8-4-5-9-18-14/h1-9,11,16,23H,10,12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAJGDYWUHOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














